3-cinnamyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
3-Cinnamyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a synthetic purine derivative with a complex bicyclic core structure. Its molecular architecture includes a cinnamyl group (a phenylpropenyl moiety) at position 3 and a 4-ethylphenyl substituent at position 8, which are critical for modulating receptor binding and enzymatic activity.
Properties
IUPAC Name |
6-(4-ethylphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-3-18-11-13-20(14-12-18)28-16-17-29-21-22(26-24(28)29)27(2)25(32)30(23(21)31)15-7-10-19-8-5-4-6-9-19/h4-14H,3,15-17H2,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTMGOBLYQHYGK-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C/C=C/C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cinnamyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic molecule belonging to the purine derivatives class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 427.5 g/mol. The structure features a purine ring system that is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound have been primarily studied in the context of its role as a potential inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| CDK Inhibition | Exhibits significant inhibitory activity against CDK2/cyclin E complexes. |
| Anticancer Potential | Shows promise as a potential anticancer agent due to its mechanism of action. |
| Enzymatic Interactions | Interacts with various enzymes involved in cellular processes. |
CDK Inhibition Studies
Recent studies have demonstrated the compound's ability to inhibit CDK2/cyclin E with varying potency. For instance:
- IC50 Values : The IC50 values for related purines have shown that modifications on the purine structure can significantly enhance inhibitory activity. A related compound demonstrated an IC50 of 0.21 µM against CDK2/cyclin E, indicating that structural optimization could yield even more potent derivatives.
Anticancer Mechanisms
In vitro studies have indicated that compounds similar to this compound can induce apoptosis in cancer cell lines. The underlying mechanism appears to involve:
- Cell Cycle Arrest : By inhibiting CDKs, the compound may cause cell cycle arrest at the G1/S phase.
- Induction of Apoptosis : Activation of pro-apoptotic pathways has been observed in treated cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Their Implications
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
